molecular formula C8H13N3 B14858052 4-(2-Aminoethyl)-6-methylpyridin-2-amine

4-(2-Aminoethyl)-6-methylpyridin-2-amine

Cat. No.: B14858052
M. Wt: 151.21 g/mol
InChI Key: RMWKYFWBKUZIIU-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-6-methylpyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminoethyl group attached to the pyridine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-6-methylpyridin-2-amine typically involves the reaction of 2-chloro-6-methylpyridine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-6-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-(2-Aminoethyl)-6-methylpyridin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with various biological molecules, potentially influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethylpyridine: Lacks the methyl group, resulting in different chemical properties and reactivity.

    6-Methylpyridin-2-amine:

    4-(2-Aminoethyl)benzenesulfonamide: Contains a benzenesulfonamide group instead of a pyridine ring, leading to different biological activities.

Uniqueness

4-(2-Aminoethyl)-6-methylpyridin-2-amine is unique due to the presence of both the aminoethyl and methyl groups on the pyridine ring, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

4-(2-aminoethyl)-6-methylpyridin-2-amine

InChI

InChI=1S/C8H13N3/c1-6-4-7(2-3-9)5-8(10)11-6/h4-5H,2-3,9H2,1H3,(H2,10,11)

InChI Key

RMWKYFWBKUZIIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)N)CCN

Origin of Product

United States

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